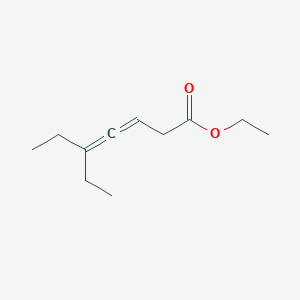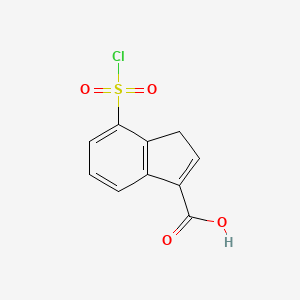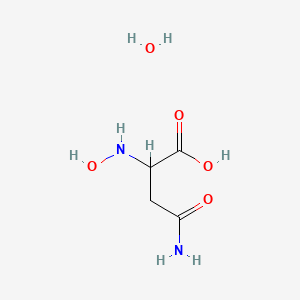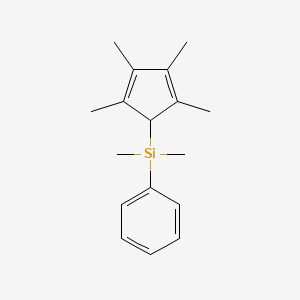![molecular formula C26H38F2N2O B14281425 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine CAS No. 126163-69-7](/img/structure/B14281425.png)
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a difluoro-heptyloxyphenyl group and a nonyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Heptyloxyphenyl Intermediate: The synthesis begins with the preparation of 2,3-difluoro-4-heptyloxyphenylboronic acid. This intermediate is obtained by reacting 2,3-difluorophenol with heptyl bromide in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: The heptyloxyphenylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a suitable pyrimidine derivative. This reaction is typically carried out in the presence of a palladium catalyst and a base, under an inert atmosphere.
Final Functionalization: The resulting intermediate is further functionalized to introduce the nonyl chain, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine involves its interaction with specific molecular targets. The difluoro and heptyloxy groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluoro-4-(N-hexyloxy)phenylboronic acid
- 4,4′-Difluorobenzophenone
- α-Chloro-4-fluorotoluene
Uniqueness
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
126163-69-7 |
|---|---|
Molekularformel |
C26H38F2N2O |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
2-(2,3-difluoro-4-heptoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C26H38F2N2O/c1-3-5-7-9-10-11-13-15-21-19-29-26(30-20-21)22-16-17-23(25(28)24(22)27)31-18-14-12-8-6-4-2/h16-17,19-20H,3-15,18H2,1-2H3 |
InChI-Schlüssel |
ASGKBAUXUXOKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=C(C(=C(C=C2)OCCCCCCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)





![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)



